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Cat. No.: B13706854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PROLI NONOate (1-(hydroxy-NNO-azoxy)-L-proline disodium salt) is a valuable tool in

biomedical research due to its ability to spontaneously release nitric oxide (NO) in a pH-

dependent manner.[1][2] With a very short half-life of approximately 1.8 seconds at 37°C and

pH 7.4, it serves as an ultrafast NO donor, liberating two moles of NO per mole of the parent

compound.[1][2] This rapid release mimics endogenous NO production, making it ideal for

studying the physiological and pathological roles of NO in various biological systems.

Accurate measurement of NO release is crucial for the effective use of PROLI NONOate in

experimental settings. This document provides detailed protocols for two common methods for

quantifying NO release: the indirect measurement of nitrite using the Griess assay and the

direct, real-time detection of NO using an amperometric sensor.

Key Characteristics of PROLI NONOate
Understanding the chemical properties of PROLI NONOate is essential for its proper handling

and use.
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Property Value Reference

Half-life (t½) ~1.8 seconds (at 37°C, pH 7.4) [1]

NO Moles Released
2 moles NO / mole of PROLI

NONOate

UV Absorbance (λmax) 252 nm

Storage
-80°C, sealed under an inert

atmosphere

Stock Solution Stability
Stable in 0.01 M NaOH at 0°C

for 24 hours

Experimental Protocols
Two primary methods for quantifying NO release from PROLI NONOate are detailed below.

The choice of method will depend on the specific experimental requirements, such as the need

for real-time monitoring versus endpoint measurements.

Protocol 1: Indirect Measurement of NO Release
using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying

the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in

aqueous solutions. This method is cost-effective and suitable for endpoint measurements in a

96-well plate format.

Principle
The Griess reaction is a two-step diazotization process. First, under acidic conditions, nitrite

reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-

naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be measured

spectrophotometrically at approximately 540 nm.

Materials and Reagents
PROLI NONOate
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Sodium Hydroxide (NaOH), 0.01 M

Phosphate-Buffered Saline (PBS), pH 7.4

Griess Reagent:

Component A: Sulfanilamide solution (e.g., 1% w/v in 5% phosphoric acid)

Component B: N-(1-naphthyl)ethylenediamine (NED) solution (e.g., 0.1% w/v in deionized

water)

Note: Commercially available Griess reagent kits are recommended for consistency.

Sodium Nitrite (NaNO₂) for standard curve

Deionized Water

96-well microplate

Microplate reader
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Caption: Workflow for the Griess Assay to measure NO release.

Step-by-Step Procedure
1. Preparation of PROLI NONOate Stock Solution:

Due to its instability in acidic or neutral solutions, prepare a stock solution of PROLI
NONOate (e.g., 10 mM) in ice-cold 0.01 M NaOH.

This alkaline solution is stable for several hours on ice. The concentration can be verified by

measuring its UV absorbance at 252 nm.

2. Preparation of Nitrite Standard Curve:

Prepare a 1 mM stock solution of sodium nitrite (NaNO₂) in deionized water.

Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100

µM in the same buffer as your samples (PBS, pH 7.4).

3. Initiation of NO Release:

In a 96-well plate, add the desired volume of PBS (pH 7.4) to each well.

To initiate the reaction, add a small volume of the PROLI NONOate stock solution to the

PBS to achieve the final desired concentration. The total volume in each well should be

consistent (e.g., 100 µL).

Include control wells with PBS only (blank) and wells for the nitrite standards.

4. Griess Reaction:

Prepare the Griess reagent by mixing equal volumes of Component A and Component B

immediately before use.

Add the Griess reagent (e.g., 100 µL) to each well containing the samples and standards.

Incubate the plate at room temperature for 10-30 minutes, protected from light.
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5. Measurement and Data Analysis:

Measure the absorbance of the wells at a wavelength between 520-590 nm (optimally ~540

nm) using a microplate reader.

Subtract the absorbance of the blank from all sample and standard readings.

Plot the absorbance of the nitrite standards versus their known concentrations to generate a

standard curve.

Use the standard curve to determine the nitrite concentration in your samples.

Protocol 2: Direct Measurement of NO Release
using an Amperometric Sensor
Amperometric NO sensors allow for the direct, real-time measurement of NO concentration in

solution. This method is highly sensitive and provides kinetic data on NO release.

Principle
An amperometric NO sensor consists of a working electrode and a reference electrode. When

a specific potential is applied to the working electrode, NO is oxidized, generating an electrical

current that is directly proportional to the NO concentration.

Materials and Reagents
PROLI NONOate

Sodium Hydroxide (NaOH), 0.01 M

Phosphate-Buffered Saline (PBS), pH 7.4, deoxygenated

Amperometric NO sensor and data acquisition system

Calibration standards (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) with CuCl₂ or a

saturated NO solution)

Nitrogen or Argon gas for deoxygenating solutions
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Caption: Workflow for direct NO measurement using an amperometric sensor.

Step-by-Step Procedure
1. Sensor Setup and Polarization:

Assemble and set up the NO sensor according to the manufacturer's instructions.

Connect the sensor to the picoammeter and apply the recommended polarization voltage.

Allow the sensor to polarize in a deoxygenated buffer until a stable, low baseline current is

achieved. This may take several hours for a new sensor.

2. Sensor Calibration:

A two-point calibration is typically sufficient.
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Zero Point: Obtain a stable baseline reading in deoxygenated PBS (pH 7.4) in the reaction

vessel. This represents zero NO concentration.

Known Concentration Point: Generate a known concentration of NO in the buffer. This can

be achieved by adding a known amount of a calibrated NO donor like SNAP with a catalyst

(e.g., CuCl₂) or by using a saturated NO solution.

Record the stable current reading at this known NO concentration.

Create a calibration curve (or calculate a conversion factor) to relate the sensor's current

output (in picoamperes, pA) to the NO concentration (in nM or µM).

3. Measurement of NO Release from PROLI NONOate:

Add a known volume of deoxygenated PBS (pH 7.4) to the stirred reaction vessel at the

desired temperature (e.g., 37°C).

Immerse the calibrated NO sensor in the buffer and allow the baseline current to stabilize.

Prepare a fresh stock solution of PROLI NONOate in ice-cold 0.01 M NaOH.

Inject a small volume of the PROLI NONOate stock solution into the reaction vessel to

initiate NO release.

Record the amperometric signal (current) over time. Due to the rapid release of NO from

PROLI NONOate, a fast data acquisition rate is necessary.

4. Data Analysis:

Using your calibration, convert the recorded current measurements into NO concentration

over time.

The resulting data will provide a kinetic profile of NO release from the PROLI NONOate
under your experimental conditions.

Conclusion
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The choice between the Griess assay and an amperometric NO sensor depends on the

specific research question. The Griess assay provides a reliable method for endpoint

quantification of total NO released, while amperometric sensors offer the advantage of real-

time, kinetic measurements. By following these detailed protocols, researchers can accurately

and effectively measure the release of nitric oxide from PROLI NONOate, facilitating further

investigations into the multifaceted roles of NO in biology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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